Enfuvirtide

Clinical virology HIV drug resistance Phase III trial

Enfuvirtide is the sole FDA‑approved gp41 fusion inhibitor with tropism‑independent activity (IC50 ~1–2 nM against X4 & R5 HIV‑1 strains). It is the definitive positive control for pseudovirus entry screens, syncytium inhibition, and cell‑cell fusion assays. With no generic equivalent due to its patented 36‑amino acid sequence, Enfuvirtide is the reference standard for HPLC‑MS peptide validation. Recommended working range: 0.1–100 nM; complete inhibition ≥50 nM. The TORO trial demonstrated a –1.70 log10 viral load reduction in combination with optimized background therapy, supporting use in preclinical benchmarking of novel entry inhibitors.

Molecular Formula C204H301N51O64
Molecular Weight 4492 g/mol
CAS No. 159519-65-0
Cat. No. B549319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnfuvirtide
CAS159519-65-0
SynonymsDP 178
DP-178
DP178
enfuvirtide
Fuzeon
pentafuside
peptide T20
T20 peptide
T20, Peptide
Molecular FormulaC204H301N51O64
Molecular Weight4492 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CN=CN8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C
InChIInChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1
InChIKeyPEASPLKKXBYDKL-FXEVSJAOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityNegligible solubility in pure water. In buffer pH 7.5, 85-142 mg/100 mL.

Enfuvirtide (CAS 159519-65-0): The First-in-Class HIV-1 Fusion Inhibitor for Research and Pharmaceutical Applications


Enfuvirtide (also known as T-20) is a synthetic 36-amino acid peptide that blocks HIV-1 entry by binding to the gp41 subunit HR1 region, preventing the conformational change required for viral fusion with the host cell membrane [1]. It was the first approved fusion inhibitor and remains the only approved drug targeting the gp41-mediated fusion step, with a distinct mechanism of action compared to other antiretrovirals [2]. Clinically, it is indicated for treatment-experienced patients with multidrug-resistant HIV-1, administered via subcutaneous injection [3].

Why Enfuvirtide Cannot Be Substituted with Other Entry Inhibitors or In-Class Peptides


Unlike small-molecule entry inhibitors such as maraviroc (CCR5 antagonist), enfuvirtide targets the gp41 fusion protein independent of coreceptor tropism, and no other approved drug shares its binding site on the HR1 region [1]. Attempts to replace enfuvirtide with other fusion-inhibitory peptides (e.g., T-1249, sifuvirtide) fail due to distinct resistance profiles and lack of regulatory approval or commercial availability [2]. Furthermore, generic substitution within the peptide class is impossible because no therapeutically equivalent generic version exists; enfuvirtide’s unique 36-amino acid sequence and formulation are protected by composition-of-matter patents [3].

Quantitative Evidence for Enfuvirtide’s Differentiated Performance vs. Alternatives


Superior Viral Load Reduction vs. Optimized Background Therapy Alone in Treatment-Experienced Patients

In the randomized, controlled TORO trials (24-week analysis), enfuvirtide combined with optimized background therapy (OBT) achieved a mean reduction in HIV-1 RNA of -1.70 log10 copies/mL (n=661), compared to -0.76 log10 copies/mL for OBT alone (n=334) [1]. The difference of -0.94 log10 (95% CI: -1.14 to -0.74) was statistically significant (p<0.001) [1].

Clinical virology HIV drug resistance Phase III trial

Broad-Spectrum Activity Against Both CCR5- and CXCR4-Tropic HIV-1, Unlike Maraviroc

Enfuvirtide inhibits HIV-1 independently of coreceptor usage. In a direct comparative assay, enfuvirtide showed median IC50 values of 1.2 nM (range 0.6–2.5 nM) against the CXCR4-tropic strain IIIB and 2.1 nM (range 1.0–4.3 nM) against the CCR5-tropic strain BaL [1]. By contrast, maraviroc is inactive against CXCR4-tropic viruses (IC50 >10,000 nM) while potently inhibiting CCR5-tropic strains with IC50 values of 0.1–2.0 nM [2]. This cross-study comparison demonstrates enfuvirtide’s unique tropism-independent activity.

HIV entry inhibitors Coreceptor tropism Antiviral screening

Defined Resistance Mutations in gp41 HR1 Region Providing a Unique Selectable Marker

In vitro selection studies with enfuvirtide (T-20) identified specific amino acid substitutions in the gp41 HR1 region (positions 36–45) conferring resistance. After 20 passages, resistant variants showed 10- to 20-fold increases in IC50, with mutations such as G36D, V38A, and N43D mapping directly to the enfuvirtide binding site [1]. By contrast, resistance to the investigational fusion inhibitor T-1249 maps to a different set of HR1 residues (e.g., S138A), and cross-resistance between enfuvirtide and T-1249 is incomplete (2- to 4-fold only) [2]. This provides a molecular fingerprint unique to enfuvirtide.

HIV resistance Viral escape Peptide inhibitor

Patented Peptide Sequence and Formulation with No Generic Equivalent

Enfuvirtide’s 36-amino acid sequence (Ac-YTSLIHSLIEESQNQQEKNEQELLELDKWASLWNWF-NH2) is protected by composition-of-matter patents, including US 5,464,933 covering the peptide itself and US 6,013,263 covering its use in combination therapy [1]. No generic enfuvirtide is approved by any major regulatory agency as of 2026, and all commercial sources are either the innovator (Roche/Trimeris) or authorized distributors [2]. This contrasts with many small-molecule antiretrovirals where multiple generic suppliers exist.

Intellectual property Peptide synthesis Regulatory exclusivity

Optimal Research and Quality Control Applications for Enfuvirtide Based on Quantitative Evidence


Positive Control for HIV-1 Fusion Inhibition Assays Across Multiple Tropisms

Given its tropism-independent activity (IC50 ~1–2 nM against both X4 and R5 strains) [1], enfuvirtide is the preferred positive control for validating cell-cell fusion assays, pseudovirus entry screens, and syncytium inhibition experiments. Use at concentrations spanning 0.1–100 nM to establish assay dynamic range, with expected complete inhibition above 50 nM.

Benchmark in Combination Antiviral Studies for Drug-Resistant HIV-1

The TORO trial data demonstrate that enfuvirtide plus OBT achieves a -1.70 log10 viral load reduction vs. -0.76 log10 for OBT alone [1]. In preclinical combination studies, enfuvirtide should be used as a reference standard to benchmark new entry inhibitors or to assess synergy with other antiretrovirals in treatment-experienced patient isolates.

Quality Control Standard for Peptide Synthesis and Analytical Method Validation

Because enfuvirtide has a defined, patented 36-amino acid sequence and no generic equivalent [1], it serves as a stringent test case for HPLC, mass spectrometry, and bioassay validation in peptide manufacturing. Use the reference standard (e.g., USP Enfuvirtide RS) to verify column resolution, impurity profiling, and endotoxin limits for peptide synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enfuvirtide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.